BENGHE Foundational & Exploratory

Check Availability & Pricing

Initial investigation of vortioxetine hydrobromide
crystal forms

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Vortioxetine Hydrobromide

Cat. No.: B611705

An Initial Investigation of Vortioxetine Hydrobromide Crystal Forms

Introduction

Vortioxetine hydrobromide, chemically known as 1-{2-[(2,4-
dimethylphenyl)sulfanyl]phenyl}piperazine hydrobromide, is a multimodal antidepressant used
for the treatment of major depressive disorder (MDD).[1][2] The solid-state properties of an
active pharmaceutical ingredient (API) are critical for its formulation, stability, bioavailability, and
manufacturability. Polymorphism, the ability of a substance to exist in two or more crystalline
phases, can significantly impact these properties.[1] Vortioxetine hydrobromide is known to
exhibit extensive polymorphism, existing in various anhydrous, hydrated, and solvated
crystalline forms.[3] This document provides a technical overview of the known crystal forms of
vortioxetine hydrobromide, presenting key characterization data, experimental protocols for
their preparation and analysis, and a visualization of their interrelationships. The commercially
available product, Brintellix® (now Trintellix®), contains the beta ([3) polymorph of vortioxetine
hydrobromide.[1][4]

Crystalline Forms and Their Characterization

Numerous crystalline forms of vortioxetine hydrobromide have been identified and
characterized using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning
Calorimetry (DSC), and Thermogravimetric Analysis (TGA). These forms include anhydrous
polymorphs, hydrates, and solvates.
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Anhydrous Polymorphs

Several anhydrous and non-solvated crystal forms have been reported, often designated with
Greek letters (Alpha, Beta, Gamma, Delta, Omega, Sigma).[5][6] These forms differ in their
crystal lattice arrangements, leading to variations in physical properties like solubility and
stability.[7] For instance, Form (3 is the thermodynamically stable form, while Form a is
considered metastable.[4] Form & has been reported as an anhydrous, non-solvated form with
higher solubility compared to forms a and 3.[7]

Hydrates

Hydrated crystal forms incorporate water molecules into their crystal lattice. A monohydrate and
a hemihydrate of vortioxetine hydrobromide have been described.[3][8] Form A is also
identified as a hydrated form, with a molar ratio of vortioxetine hydrobromide to water
ranging from approximately 1:1.2 to 1:2.[9] The presence of water can significantly affect the
stability of the crystalline structure.

Solvates

Solvates are crystalline forms that incorporate molecules of the crystallization solvent into their
structure. Due to strict limits on residual solvents in APIs, solvated forms are often not suitable
for final pharmaceutical formulations but can serve as crucial intermediates in the preparation
of other, more stable forms.[6] Various solvates of vortioxetine hydrobromide have been
identified, including those with tert-butanol (Forms R1, R2), 2-butanol (Forms R3, R4), benzyl
alcohol (Form C), isopropanol, and ethyl acetate.[1][5][10]

Data Presentation

The following tables summarize the quantitative characterization data for the various known
crystalline forms of vortioxetine hydrobromide.

Table 1: Powder X-ray Diffraction (PXRD) Data for Vortioxetine Hydrobromide Polymorphs
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Characteristic Peaks (20 *

Crystal Form Reference(s)
0.2°)
Metastable form, specific
Form a peaks not detailed in [11]
provided abstracts.
Form B 6.89, 9.73, 13.78, 14.64 [4]
Form & 5.5, 14.8, 16.7, 20.0 [5]
4.0,8.0,12.0, 12.7, 15.7, 16.0,
Form A (Hydrate) [9]
16.4, 19.0, 20.1, 20.3
3.8, 11.3, 17.5, 18.7, 18.9,
Form w 19.7, 20.5, 20.6, 22.6, 23.9, [6]
27.1,28.4
3.8,11.6, 13.0, 14.0, 14.4,
15.5,18.2, 18.4, 19.2, 20.0,
Form o [61[°]
20.2,21.0,21.4,22.3, 23.4,
23.8,27.0, 28.2
Form M2 6.5, 19.0, 19.8, 29.3 [12]
Form M3 17.9, 19.8, 22.1, 23.9 [12]
14.2,19.4,22.7, 23.7, 24.0,
Form M4 [12]
28.6
8.28, 8.85, 11.84, 14.22,
Form C (Benzyl Alcohol
14.75, 15.00, 16.13, 16.59, [1]
Solvate)
17.65, 18.18, 19.02, 19.24
Form R1 (tert-Butanol Solvate) 6.7, 8.6, 15.9, 19.1 [10][13]
Form R2 (tert-Butanol Solvate) 7.5, 10.0, 18.1, 20.2 [10][13]
Form R3 (2-Butanol Solvate) 6.6, 8.6, 15.9, 19.1 [10][13]
Form R4 (2-Butanol Solvate) 7.8,10.1, 185, 20.4 [10][13]

Diethyl Ether Solvate | 8.34, 12.98, 15.30, 16.67, 17.20 [[1] |
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Table 2: Thermal Analysis Data (DSC, TGA) for Vortioxetine Hydrobromide Polymorphs

DSC Endothermic

TGA Weight Loss

Crystal Form Reference(s)
Peaks (°C) (%)
~231 (Melting .
Form 3 . Not specified [4]
Point)
Form C (Benzyl n
140 - 150 Not specified [1]
Alcohol Solvate)
Form R1 (tert-Butanol
~129.22 and ~226.9 ~16.48 [2][10][13]
Solvate)
Form R2 (tert-Butanol
~132.80 and ~226.51  ~16.45 [10][13]
Solvate)
Form R3 (2-Butanol ~96.34, ~227.75, and
~15.72 [10][13]

Solvate)

~234.21

| Form R4 (2-Butanol Solvate) | ~92.36, ~226.18, and ~230.77 | ~16.30 |[10][13] |

Table 3: Solubility Data for Selected Vortioxetine Hydrobromide Forms

Crystal Form Solvent Solubility Reference(s)
Form a Water 2.0 mg/mL [7]
Form 3 Water 1.2 mg/mL [7]
Calculated for Formd  Water 1.8 - 3.1 mg/mL [7]
Vortioxetine HBr (form

- Ethanol ~5 mg/mL [14]
not specified)
Vortioxetine HBr (form

DMSO, DMF ~30 mg/mL [14]

not specified)

| Vortioxetine HBr (form not specified) | Aqueous Phosphate Buffer (pH 6.8) | 0.078 mg/mL |[15]
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Experimental Protocols

Detailed methodologies are essential for reproducing and building upon prior research. The

following sections describe generalized protocols for the preparation and characterization of

vortioxetine hydrobromide crystal forms based on published procedures.

Preparation of Crystalline Forms

The generation of different polymorphs is highly dependent on crystallization conditions such

as solvent, temperature, cooling rate, and the presence of seed crystals.

e Preparation of Form a (Metastable Form):

Prepare amorphous vortioxetine hydrobromide.[11]
Confine the amorphous material within silica nanopores.[11]

Expose the confined amorphous material to the vapor of a selected solvent (e.g., methyl
acetate, n-propanol) in a sealed container at a controlled temperature (e.g., 303.15 K).[11]

Periodically analyze the sample by PXRD until the characteristic pattern for Form o is
observed.[11]

Preparation of Form R1 (tert-Butanol Solvate):

Add vortioxetine hydrobromide to tert-butanol (5-20 volumes by weight) to create a
suspension.[10]

Heat the suspension to 50-60°C and stir for 1-3 hours. The mixture may not become a
clear solution.[10]

Gradually cool the mixture to ambient temperature (25-35°C) and continue stirring for 1-3
hours.[10]

Isolate the resulting solid by filtration.[10]

Dry the solid at 40-50°C under vacuum.[10]
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e Preparation of Form o from Form w:
o Obtain vortioxetine hydrobromide in crystalline Form w.[9]
o Dry Form w in an oven under vacuum at 40°C for 15 hours, or air-dry at 90°C.[9]

o The resulting solid is crystalline Form o.[9]

Analytical Methods

o Powder X-ray Diffraction (PXRD):
o Samples are gently packed into a sample holder.
o Data is collected using a diffractometer with Cu Ka radiation (A = 1.5405 A).[10][16]

o The analysis is typically performed in a continuous scan mode, for example, over a 26
range of 3° to 45°.[10]

« Differential Scanning Calorimetry (DSC):
o Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.[11]

o Heat the sample at a constant rate (e.g., 5 or 10 K/min) under a dynamic nitrogen
atmosphere (e.g., 50 mL/min flow rate).[1][11]

o Record the heat flow to detect thermal events such as melting or desolvation.[11]
e Thermogravimetric Analysis (TGA):

o Place a weighed sample onto a TGA balance.

o Heat the sample at a controlled rate under a nitrogen atmosphere.

o Record the change in mass as a function of temperature to determine solvent/water
content and decomposition temperature.[10]

Visualizations of Workflows and Relationships
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Diagrams created using Graphviz help to visualize the complex relationships and processes

involved in the study of vortioxetine hydrobromide's crystal forms.
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Caption: General experimental workflow for polymorph screening.
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Caption: Potential interconversion pathways for vortioxetine HBr forms.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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